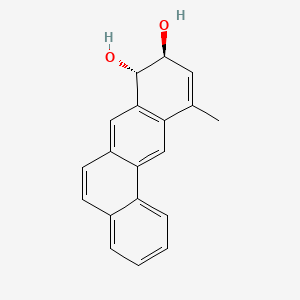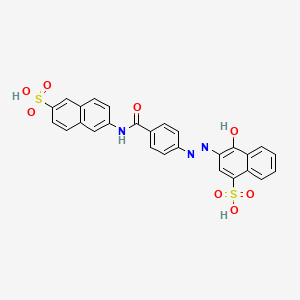
4-Hydroxy-3-((4-(((6-sulfo-2-naphthyl)amino)carbonyl)phenyl)diazenyl)-1-naphthalenesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 45608 is a compound that has garnered significant interest in scientific research due to its unique properties and potential applications. This compound is known for its role in various chemical reactions and its potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 45608 typically involves multiple steps, including the formation of intermediate compounds. The exact synthetic route can vary, but it generally includes the use of specific reagents and catalysts under controlled conditions. For example, the preparation might involve the use of organic solvents, temperature control, and specific reaction times to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of NSC 45608 would likely involve scaling up the laboratory methods to larger reactors and more efficient processes. This could include continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
NSC 45608 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of NSC 45608 include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary but often include specific temperatures, pressures, and solvent systems.
Major Products Formed
The major products formed from the reactions of NSC 45608 depend on the type of reaction and the reagents used. For example, oxidation might produce a more oxidized form of the compound, while reduction could yield a more reduced form. Substitution reactions could result in derivatives with different functional groups.
Scientific Research Applications
NSC 45608 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and other proteins.
Medicine: Research is ongoing into its potential therapeutic uses, including its effects on disease pathways and its potential as a drug candidate.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of NSC 45608 involves its interaction with specific molecular targets within cells. This can include binding to enzymes, receptors, or other proteins, leading to changes in cellular function. The exact pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
NSC 45608 can be compared to other similar compounds in terms of its chemical structure and properties. Some similar compounds include:
NSC 125973: Known for its use in cancer research.
NSC 125973: Another compound with similar applications in scientific research.
Conclusion
NSC 45608 is a compound of significant interest in various fields of scientific research Its unique properties and potential applications make it a valuable subject of study in chemistry, biology, medicine, and industry
Properties
CAS No. |
7355-44-4 |
|---|---|
Molecular Formula |
C27H19N3O8S2 |
Molecular Weight |
577.6 g/mol |
IUPAC Name |
4-hydroxy-3-[[4-[(6-sulfonaphthalen-2-yl)carbamoyl]phenyl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C27H19N3O8S2/c31-26-23-4-2-1-3-22(23)25(40(36,37)38)15-24(26)30-29-19-9-5-16(6-10-19)27(32)28-20-11-7-18-14-21(39(33,34)35)12-8-17(18)13-20/h1-15,31H,(H,28,32)(H,33,34,35)(H,36,37,38) |
InChI Key |
YTRLKPMFDHYCRN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=CC=C(C=C3)C(=O)NC4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


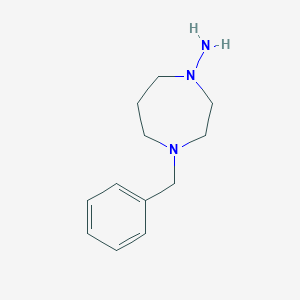

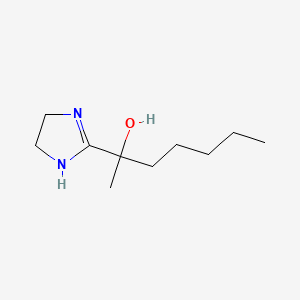
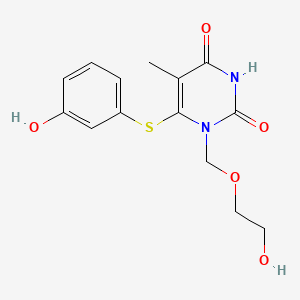

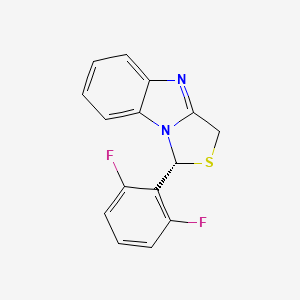
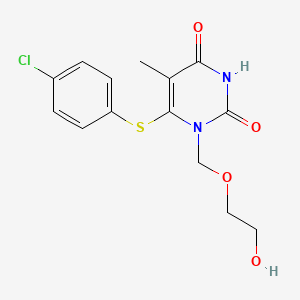
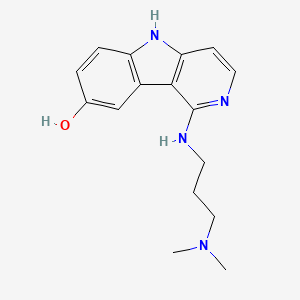

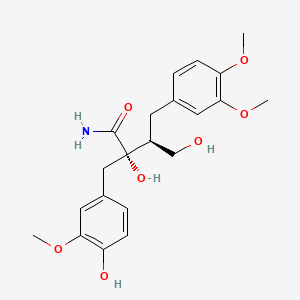
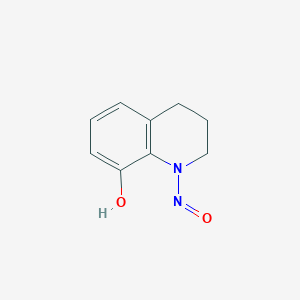
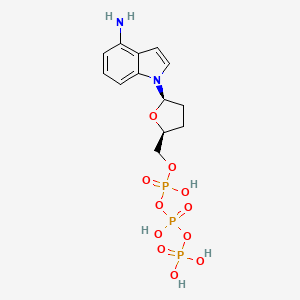
![3,10,22,23-tetraoxa-17-thiatetracyclo[17.2.1.112,15.04,9]tricosa-1(21),4,6,8,12,14,19-heptaene-2,11-dione](/img/structure/B12791813.png)
